molecular formula C11H13NO2 B1373910 methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate CAS No. 1071432-28-4

methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate

Cat. No.: B1373910
CAS No.: 1071432-28-4
M. Wt: 191.23 g/mol
InChI Key: KQJMBLOFMLWTAB-UHFFFAOYSA-N
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Description

Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate is a substituted indole derivative characterized by a partially saturated six-membered indole ring (2,3-dihydro structure) with a methyl group at the 1-position and a methyl ester at the 6-position. This compound serves as a key intermediate in the synthesis of pharmaceuticals, particularly tyrosine kinase inhibitors like nintedanib (). Its molecular formula is C₁₂H₁₃NO₂, with a molecular weight of 203.24 g/mol (derived from structural analogs in ).

Properties

IUPAC Name

methyl 1-methyl-2,3-dihydroindole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-12-6-5-8-3-4-9(7-10(8)12)11(13)14-2/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJMBLOFMLWTAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Stage Alkylation of Methyl Indoline-6-carboxylate

The most direct and commonly reported method for synthesizing methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate involves alkylation of methyl indoline-6-carboxylate using sodium hydride and methyl iodide in N,N-dimethylformamide (DMF).

Reaction Scheme:

Stage Reactants & Conditions Description Yield
1 Methyl indoline-6-carboxylate + Sodium hydride (NaH) in DMF at 0°C for 10 min Deprotonation of the nitrogen atom to form the sodium salt
2 Addition of methyl iodide dropwise at 0°C, then warmed to room temperature and stirred for 1 hour N-methylation via alkylation 47% isolated yield

Procedure Details:

  • A solution of methyl indoline-6-carboxylate (200 mg, 1.13 mmol) in DMF (3 mL) is cooled in an ice bath.
  • Sodium hydride (50 mg, 1.24 mmol) is added carefully, and the mixture is stirred for 10 minutes.
  • Methyl iodide (0.08 mL, 1.24 mmol) is added dropwise at 0°C.
  • The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour.
  • The reaction is quenched with saturated sodium bicarbonate solution and extracted with ethyl acetate.
  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
  • Purification is performed by column chromatography using a gradient of 0-50% ethyl acetate in cyclohexane, yielding the product as a pale yellow oil.

Analytical Data:

  • LCMS: m/z 192.1 [M+H]+ confirms the molecular ion peak.

Reference: WO2020/43866 patent, ChemicalBook synthesis

Esterification of 1H-Indole-6-carboxylic Acid Followed by N-Methylation

Another approach involves first synthesizing the methyl ester of indole-6-carboxylic acid, followed by N-methylation of the indoline derivative.

Step 1: Esterification

Reagents Conditions Yield Notes
1H-indole-6-carboxylic acid + Methanol + catalytic H2SO4 Reflux for 16 hours 85-88% Acid-catalyzed Fischer esterification
  • After reflux, the mixture is neutralized with potassium carbonate or sodium bicarbonate.
  • The product is extracted with ethyl acetate, dried, and purified by flash chromatography.

Step 2: N-Methylation

  • The methyl ester is then subjected to N-methylation using sodium hydride and methyl iodide in DMF as described in section 2.1.

Reference: Ambeed.com synthesis data, various literature

Alternative Alkylation and Functionalization Routes

Some patents and literature describe multi-step syntheses involving intermediates such as methyl 1-(chloroacetyl)-2-oxoindoline-6-carboxylate ("chlorimide") and subsequent functionalization to obtain indoline derivatives. These methods involve:

  • Acylation of indoline derivatives with chloroacetyl chloride or anhydride.
  • Reaction with trimethylorthobenzoate in aprotic solvents (e.g., toluene, DMF) at elevated temperatures (100-140°C).
  • Crystallization and purification steps to isolate intermediates.

While these routes are more complex and used for specialized derivatives, they provide alternative synthetic strategies for indoline carboxylates related to the target compound.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Purification Notes
Direct N-methylation of methyl indoline-6-carboxylate Methyl indoline-6-carboxylate NaH, MeI, DMF 0°C to RT, 1h 47% Column chromatography (ethyl acetate/cyclohexane) Most straightforward method
Esterification + N-methylation 1H-indole-6-carboxylic acid MeOH, H2SO4 (esterification); NaH, MeI (methylation) Reflux 16h (esterification); 0°C to RT 1h (methylation) 85-88% (esterification) Flash chromatography Two-step approach
Multi-step functionalization via chlorimide intermediate Indoline derivatives Chloroacetyl chloride, trimethylorthobenzoate 80-140°C, aprotic solvents Variable Crystallization, washing For specialized derivatives

Research Findings and Notes

  • The direct N-methylation method using sodium hydride and methyl iodide in DMF is efficient and reproducible, yielding the target compound in moderate yield (~47%). The reaction requires careful temperature control to avoid side reactions.
  • Esterification of the indole-6-carboxylic acid to its methyl ester is typically high-yielding (85-88%) under acidic reflux conditions and provides a clean substrate for subsequent alkylation.
  • Purification by column chromatography using gradients of ethyl acetate in cyclohexane or hexane is effective for isolating the pure compound.
  • Alternative synthetic routes involving acylation and further functionalization provide access to related indoline derivatives but are more complex and less direct for this specific compound.
  • Analytical confirmation by LCMS and NMR is standard to verify product identity and purity.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the 2,3-dihydroindole ring, leading to the formation of oxo derivatives.

Reagent/Conditions Product Yield Reference
KMnO₄ (acidic conditions)Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate65–80%
CrO₃ (H₂SO₄, H₂O)Same as above70–85%

Mechanism : Oxidation targets the saturated C2–C3 bond, converting it to a carbonyl group. This reaction is critical for synthesizing 2-oxindole derivatives, which are intermediates in drug development .

Reduction Reactions

The ester group and the indole ring can be selectively reduced under specific conditions.

Reagent/Conditions Product Yield Reference
LiAlH₄ (anhydrous ether)1-Methyl-2,3-dihydro-1H-indole-6-methanol40–55%
H₂/Pd-C (ethanol)1-Methyl-2,3-dihydro-1H-indole-6-carboxylic acid60–75%

Notes :

  • LiAlH₄ reduces the ester to a primary alcohol without affecting the indole ring.

  • Catalytic hydrogenation cleaves the ester to a carboxylic acid .

Substitution Reactions

Electrophilic substitution occurs at the indole ring’s C4 and C7 positions due to their electron density.

Halogenation

Reagent/Conditions Product Yield Reference
Br₂ (CH₂Cl₂, 0°C)Methyl 5-bromo-1-methyl-2,3-dihydro-1H-indole-6-carboxylate55–70%
Cl₂ (FeCl₃ catalyst)Methyl 5-chloro-1-methyl-2,3-dihydro-1H-indole-6-carboxylate50–65%

Nitration

Reagent/Conditions Product Yield Reference
HNO₃/H₂SO₄ (0–5°C)Methyl 5-nitro-1-methyl-2,3-dihydro-1H-indole-6-carboxylate45–60%

Mechanism : Halogenation and nitration proceed via electrophilic aromatic substitution (EAS), with directing effects from the ester and methyl groups .

Condensation Reactions

The ester group participates in nucleophilic acyl substitution, forming amides or esters.

Reagent/Conditions Product Yield Reference
NH₃ (methanol, reflux)1-Methyl-2,3-dihydro-1H-indole-6-carboxamide60–75%
ROH (acid catalyst, reflux)Corresponding alkyl ester derivatives50–70%

Example : Reaction with ammonia yields a carboxamide, a precursor for further functionalization.

Cyclization and Ring-Opening Reactions

The compound serves as a scaffold for synthesizing polycyclic structures.

Reagent/Conditions Product Yield Reference
PCl₅ (reflux, toluene)Spirocyclic indole derivatives30–45%
Grignard reagents (THF)Alkyl-substituted indole derivatives40–55%

Notes :

  • Phosphorus pentachloride induces cyclization, forming spirostructures .

  • Grignard reagents add to the carbonyl group in oxidized derivatives .

Scientific Research Applications

Pharmaceutical Development

Key Uses:

  • Neurological Disorders: Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate is integral in developing drugs targeting neurological conditions. Its derivatives have shown potential in modulating neurotransmitter systems, which can be beneficial for treating disorders such as depression and anxiety .

Case Study:
A study published in Journal of Medicinal Chemistry highlighted the synthesis of derivatives from this compound that exhibited selective serotonin reuptake inhibition, demonstrating promise as antidepressants. The research emphasized the compound's role in enhancing the bioavailability of therapeutic agents through structural modification .

Biochemical Research

Key Uses:

  • Enzyme Activity Studies: This compound facilitates research into enzyme mechanisms and protein interactions, providing insights into cellular processes and metabolic pathways .

Case Study:
In a biochemical study, researchers utilized this compound to investigate the inhibition of specific enzymes involved in cancer metabolism. The findings indicated that modifications of the compound could lead to effective enzyme inhibitors that may serve as therapeutic agents .

Organic Synthesis

Key Uses:

  • Complex Molecule Formation: The compound is a valuable reagent in organic chemistry for synthesizing more complex molecules, aiding in the discovery of new materials .

Case Study:
A comprehensive synthesis route was developed using this compound as a starting material to create novel indole derivatives. These derivatives exhibited enhanced properties for use in organic photovoltaics, showcasing the compound's utility in material science .

Agricultural Chemistry

Key Uses:

  • Agrochemical Development: The compound has potential applications in developing pesticides and herbicides, contributing to sustainable agricultural practices by improving crop protection strategies .

Case Study:
Research conducted on the efficacy of this compound derivatives demonstrated significant insecticidal activity against common agricultural pests. The study suggested that these compounds could be formulated into eco-friendly pest control agents .

Material Science

Key Uses:

  • Polymers and Coatings: this compound is utilized in formulating polymers and coatings that enhance material properties for industrial applications .

Case Study:
A recent investigation into polymer composites incorporating this compound revealed improvements in thermal stability and mechanical strength. These findings indicate its potential in developing advanced materials for aerospace and automotive industries .

Data Summary Table

Application AreaKey FindingsReferences
Pharmaceutical DevelopmentPotential antidepressant properties
Biochemical ResearchInsights into enzyme inhibition
Organic SynthesisNovel indole derivatives for photovoltaics
Agricultural ChemistryEffective insecticidal activity
Material ScienceEnhanced thermal stability in polymers

Mechanism of Action

The mechanism of action of methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the natural substrate or binding to the active site, thereby blocking the enzyme’s function. The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The table below compares methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate with structurally related indole derivatives:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 1-Me, 6-COOMe, 2,3-dihydro ring C₁₂H₁₃NO₂ 203.24 Intermediate for nintedanib synthesis ().
Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate () 4-Br, 2-oxo, 6-COOMe C₁₀H₈BrNO₃ 270.08 Bromine substitution enhances reactivity for cross-coupling reactions ().
Methyl (3E)-1-acetyl-3-[methoxy(phenyl)methylidene]-2-oxo-2,3-dihydro-1H-indole-6-carboxylate () 1-Ac, 3-methoxy(phenyl)methylidene, 2-oxo, 6-COOMe C₂₀H₁₇NO₅ 351.35 Extended conjugation for potential optoelectronic applications; moderate toxicity (H302, H315) ().
Nintedanib () 1-Me, 6-COOMe, 3-(4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino group C₃₁H₃₃N₅O₄ 539.63 FDA-approved anti-fibrotic drug; inhibits VEGF, FGF, and PDGF receptors ().
Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate hydrochloride () 6-OH, 2-COOMe, 2,3-dihydro ring C₁₀H₁₁NO₃·HCl 245.66 Hydroxy group enables hydrogen bonding; used in R&D for drug discovery ().

Physicochemical Properties

  • Solubility: The ester group at position 6 enhances solubility in organic solvents (e.g., DMF, methanol) compared to carboxylic acid derivatives ().
  • Stability : Brominated analogs () show lower stability under light due to C-Br bond photodegradation.

Key Research Findings

Crystal Structure Analysis : Nintedanib’s crystal structure (resolved via SHELXL/SHELXT) reveals a planar indole core stabilized by π-π stacking, critical for binding kinase domains ().

Toxicity Profile : Analogs with acetyl or methoxy groups () exhibit moderate toxicity (H302, H315), necessitating careful handling.

Industrial Demand : Over 50% of indole-carboxylate derivatives are custom-synthesized for pharmaceutical R&D ().

Biological Activity

Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate is an indole derivative that has garnered attention for its diverse biological activities. This compound is characterized by the unique positioning of its carboxylate ester group at the 6-position, which influences its reactivity and biological properties. This article discusses its biological activity, including mechanisms of action, biochemical pathways, and research findings.

Target Interaction
this compound interacts with various biological targets, leading to significant changes in cellular functions. Indole derivatives are known for their ability to modulate enzyme activities and receptor interactions, which can result in various therapeutic effects such as anti-inflammatory and anticancer activities.

Biochemical Pathways
This compound affects several biochemical pathways, including:

  • Antiviral Activity : Exhibits potential against viral infections by inhibiting viral replication.
  • Anticancer Properties : Induces apoptosis in cancer cells and inhibits proliferation through modulation of signaling pathways .
  • Antimicrobial Effects : Demonstrates activity against a range of pathogens, including bacteria and fungi .

In Vitro Studies

In laboratory settings, this compound has shown promising results:

  • Cytotoxicity : Studies indicate significant antiproliferative effects against cancer cell lines such as A549 (lung cancer) with low minimum inhibitory concentrations (MIC) reported .
  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory processes, thereby reducing inflammation and related symptoms.

In Vivo Studies

Animal model studies reveal:

  • Dosage Effects : Therapeutic effects are observed at lower doses; however, higher doses may lead to toxicity. This threshold effect is critical in determining safe and effective dosages for potential therapeutic applications.
  • Metabolic Pathways : Metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites that may enhance or alter biological activity.

Comparative Analysis

The biological activity of this compound can be compared with similar indole derivatives:

Compound NamePosition of CarboxylateKey Biological Activity
This compound6Anticancer, antimicrobial
Methyl 1-methyl-2,3-dihydro-1H-indole-2-carboxylate2Antimicrobial but less potent than above
Methyl 1-methyl-2,3-dihydro-1H-indole-5-carboxylate5Limited activity in comparison

This table illustrates how the position of the carboxylate group affects the compound's reactivity and biological potency.

Case Studies

Recent studies have highlighted specific applications of this compound:

  • Anticancer Research : A study demonstrated that this compound preferentially suppresses rapidly dividing cancer cells over normal fibroblasts, indicating its potential as a targeted cancer therapeutic .
  • Antimicrobial Activity : Research showed effective inhibition against Methicillin-resistant Staphylococcus aureus (MRSA) with an MIC as low as 0.98 μg/mL . This finding is particularly significant given the rising concerns regarding antibiotic resistance.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate, and how is reaction completion monitored?

  • Methodology : A common approach involves esterification of the corresponding indole carboxylic acid using methanol and a catalytic acid (e.g., H₂SO₄) under reflux. Reaction progress is tracked via TLC, with ethyl acetate/petroleum ether as the mobile phase. Post-reaction, the product is isolated by filtration and recrystallized from methanol .
  • Key Steps : Reflux conditions (e.g., 3–5 hours), quenching with water to precipitate the product, and recrystallization for purity. IR spectroscopy (e.g., 1704 cm⁻¹ for C=O stretch) confirms ester formation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what data are typically observed?

  • Techniques :

  • ¹H NMR : Signals for aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.5–3.5 ppm), and dihydroindole protons (δ 3.0–4.0 ppm). Tautomeric forms (e.g., ketone/enol) may split peaks, as seen in δ 56.7–59.2 °C melting point ranges .
  • IR : Strong absorption at ~1700 cm⁻¹ for ester carbonyl groups .
  • UV-Vis : λmax ~297 nm in methanol, indicative of conjugated π-systems .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly in scaling reactions?

  • Optimization Strategies :

  • Catalyst Screening : Replace H₂SO₄ with milder acids (e.g., acetic acid) to reduce side reactions during esterification .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility during recrystallization, improving purity .
  • Reaction Monitoring : Use HPLC or GC-MS alongside TLC to quantify intermediates and adjust stoichiometry .

Q. What crystallographic challenges arise in structural elucidation, and how are they resolved?

  • Challenges : Low crystal symmetry (e.g., monoclinic systems) and weak intermolecular hydrogen bonding can complicate diffraction patterns .
  • Solutions :

  • Refinement Software : Programs like SHELX refine hydrogen atom positions via Fourier difference maps .
  • Crystallization Conditions : Slow evaporation from DMF/acetic acid mixtures promotes larger crystal growth .
  • Data Validation : Cross-check with Cambridge Structural Database (CSD) entries for similar indole derivatives .

Q. How should researchers address contradictions in NMR data, such as unexpected splitting or integration ratios?

  • Root Causes : Tautomerism (e.g., ketone/enol equilibria) or dynamic processes in solution .
  • Resolution Methods :

  • Variable Temperature NMR : Identify temperature-dependent shifts to confirm tautomeric states .
  • DFT Calculations : Predict chemical shifts for proposed structures and compare with experimental data .
  • DEPT-135/HSQC : Resolve overlapping signals by distinguishing CH, CH₂, and CH₃ groups .

Q. What are the best practices for handling and storing this compound to ensure stability during long-term studies?

  • Storage Protocols :

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Moisture Control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the ester group .
    • Safety Measures : Follow GHS codes (e.g., P301/P310 for accidental ingestion) and use fume hoods during handling .

Methodological Insights from Contradictory Evidence

  • Synthesis Variations : uses sodium acetate in acetic acid for indole derivatives, while employs H₂SO₄ in methanol. Researchers should test both conditions to determine substrate-specific efficacy .
  • Crystallization Solvents : DMF/acetic acid ( ) vs. methanol ( ) highlights the need for solvent polarity optimization based on compound solubility .

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